Dimethyl cyclopropane-1,2-dicarboxylate
Overview
Description
Dimethyl cyclopropane-1,2-dicarboxylate (also known as dimethyl 1,1-cyclopropanedicarboxylate) is a cycloalkane compound with the molecular formula C7H10O4. It consists of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms . The compound has three stereoisomers: one cis-isomer and a pair of trans-enantiomers, which differ based on the orientation of the two methyl groups .
Synthesis Analysis
This compound can be synthesized through various methods. For example, it can be prepared by reacting malonic acid compounds with 1,2-dihalogeno compounds using an alcoholate as a condensation agent . Another approach involves the hydrolysis of racemic diesters followed by conversion to the desired cyclopropane compound .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with two methyl groups attached to adjacent carbon atoms. It has three stereoisomers, including one cis-isomer and a pair of trans-enantiomers .Chemical Reactions Analysis
This compound can undergo various reactions, including ring-opening addition reactions with nucleophilic reagents . Additionally, it can participate in Lewis acid-activated reactions with nitriles, leading to the synthesis of Δ1-pyrrolines and pyrroles .Scientific Research Applications
Reductive Ring Opening Reactions
Dimethyl cyclopropane-1,1-dicarboxylate has been studied for its reductive ring opening reactions. Imamoto et al. (1994) demonstrated that it undergoes reductive ring opening with samarium(II) iodide, leading to the synthesis of substituted 5-pentanolides from carbonyl compounds and dimethyl cyclopropane-1,1-dicarboxylate (Imamoto, Hatajima, & Yoshizawa, 1994).
Formation of Complexes with Lewis Acids
Novikov et al. (2012) explored the formation of complexes of dimethyl cyclopropane-1,1-dicarboxylate with Lewis acids such as Sn, Ti, and Ga chlorides. They isolated and characterized these complexes, confirming structures previously assumed from theoretical considerations (Novikov, Balakirev, Timofeev, & Tomilov, 2012).
Transformation into Cyclopentenes
Miura et al. (1988) reported that dimethyl 2-(1,3-butadienyl)cyclopropane-1,1-dicarboxylate reacts with Ph3SnH, leading to the transformation into dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate (Miura, Fugami, Oshima, & Utimoto, 1988).
Electrolysis and Radical Coupling
Binns, Brettle, and Cox (1968) reinvestigated the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate. They found that the products include dimethyl bicyclopropyl-2,2′-dicarboxylates, formed by radical coupling (Binns, Brettle, & Cox, 1968).
Cycloaddition Reactions
Ding, Wang, and Wu (2009) described the tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes with dimethyl cyclopropane-1,1-dicarboxylate. This process provides a method for synthesizing tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines (Ding, Wang, & Wu, 2009).
Radical Cascade Reactions
Kitagawa et al. (2002) studied the radical cascade reaction using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a precursor, producing functionalized bicyclo[3.3.0]octane derivatives (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).
Stereoselective Cycloaddition
Tran, Diev, and Molchanov (2011) demonstrated a stereoselective cycloaddition of dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate with C-aryl or C-amido nitrones, forming spiro[cyclopropane-1,4-isoxazolidine] cycloadducts (Tran, Diev, & Molchanov, 2011).
Cross Metathesis
Vriesen, Grover, and Kerr (2013) advanced the reactivity of dimethyl cyclopropane-1,1-dicarboxylates through cross metathesis. This led to the creation of new donor–acceptor cyclopropanes with π-donor alkenyl substituents, useful in cycloaddition reactions (Vriesen, Grover, & Kerr, 2013).
Dimerization Reactions
Various studies by Novikov et al. have explored the dimerization of dimethyl cyclopropane-1,1-dicarboxylates, including the formation of substituted 2-oxabicyclo[3.3.0]octanes and other complex structures through different catalytic processes (Novikov et al., 2012; Novikov & Tomilov, 2013; Novikov, Korolev, Timofeev, & Tomilov, 2011).
Mechanism of Action
The exact mechanism of action for dimethyl cyclopropane-1,2-dicarboxylate is context-dependent and varies based on the specific reactions it undergoes. For example, its reaction with acetonitrile occurs via a zwitterionic intermediate formed through heterolysis of the cyclopropane bond in the presence of a Lewis acid .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
dimethyl cyclopropane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369155 | |
Record name | dimethyl cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-28-3 | |
Record name | dimethyl cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl cyclopropane-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.